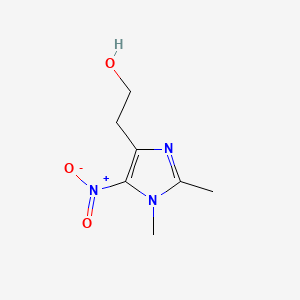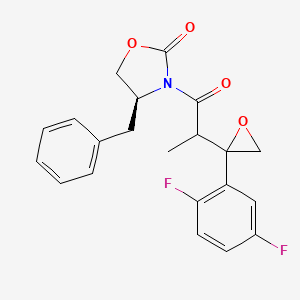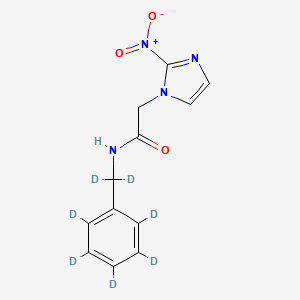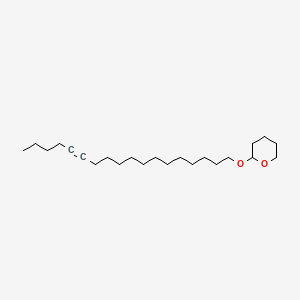
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C23H42O2 and a molecular weight of 350.578. It is structurally related to sex pheromone components of clearwing moths, specifically Paranthrene tabaniformis (Lepidoptera, Sesiidae) . This compound is used as an intermediate in the synthesis of other chemicals, such as (Z)-13-Octadecen-1-ol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of an alkyne with a tetrahydropyran derivative. The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For example, its structural similarity to natural pheromones suggests that it may bind to pheromone receptors in insects, disrupting their normal behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure with a propynyloxy group instead of an octadec-13-yn-1-yloxy group.
2-(undec-10-en-5-yn-1-yloxy)tetrahydro-2H-pyran: Similar structure with an undec-10-en-5-yn-1-yloxy group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a tetrahydro-2H-pyran-2-yloxy group attached to a phenylboronic acid.
Uniqueness
Its structural similarity to natural pheromones also makes it valuable for research in pest control and chemical ecology .
Eigenschaften
Molekularformel |
C23H42O2 |
|---|---|
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
2-octadec-13-ynoxyoxane |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-22H2,1H3 |
InChI-Schlüssel |
GJYKBABKHZEHCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCCCCCCCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



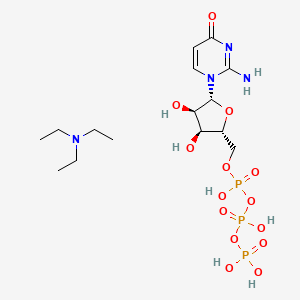
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

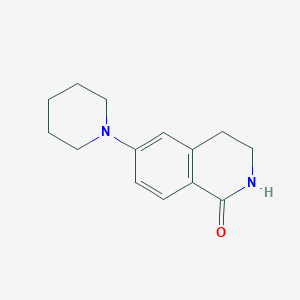
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
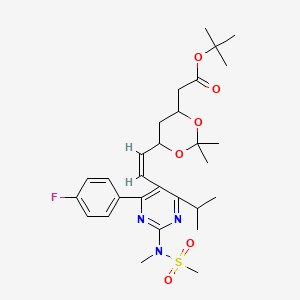
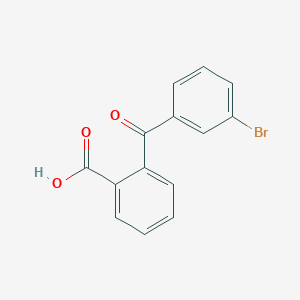
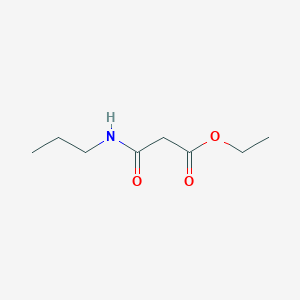
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
